Cas no 1307127-83-8 ((S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide)

(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide Chemical and Physical Properties
Names and Identifiers
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- (S)-2-amino-n-ethyl-n-(2-methyl-benzyl)-propionamide
- (S)-2-Amino-N-ethyl-N-(2-methylbenzyl)propanamide
- AM91748
- (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide
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- Inchi: 1S/C13H20N2O/c1-4-15(13(16)11(3)14)9-12-8-6-5-7-10(12)2/h5-8,11H,4,9,14H2,1-3H3/t11-/m0/s1
- InChI Key: CWTXOVKNZJGANQ-NSHDSACASA-N
- SMILES: O=C([C@H](C)N)N(CC)CC1C=CC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 230
- Topological Polar Surface Area: 46.3
(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 086009-500mg |
S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide |
1307127-83-8 | 500mg |
£389.00 | 2022-03-01 |
(S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide Related Literature
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
Additional information on (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide
Introduction to (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide (CAS No. 1307127-83-8)
The compound (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide, identified by the CAS registry number 1307127-83-8, is a specialized organic compound with significant applications in various fields, particularly in pharmaceuticals and biotechnology. This compound is characterized by its unique stereochemistry, with the (S) configuration at the chiral center, which plays a crucial role in its biological activity and pharmacokinetic properties. Recent studies have highlighted its potential as a building block in drug discovery and as a precursor for advanced bioactive molecules.
Chemically, (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide consists of an amino group attached to a propionamide backbone, with an ethyl group and a 2-methylbenzyl group as substituents. This structure confers the molecule with both hydrophilic and hydrophobic properties, making it versatile for various chemical reactions and biological interactions. The presence of the 2-methylbenzyl group introduces aromaticity and enhances the molecule's stability, while the amino group provides nucleophilic reactivity, enabling it to participate in peptide bond formation and other amide-related reactions.
Recent advancements in synthetic chemistry have led to more efficient methods for the synthesis of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide. Researchers have employed asymmetric catalysis and enantioselective synthesis techniques to achieve high yields of the (S) enantiomer, which is critical for its intended applications. These methods not only improve the overall process but also align with green chemistry principles by minimizing waste and reducing environmental impact.
In terms of applications, this compound has shown promise in the development of novel therapeutic agents. Its role as an intermediate in peptide synthesis has been extensively explored, particularly in the construction of bioactive peptides with specific pharmacological properties. Additionally, studies have demonstrated its potential as a ligand in metalloenzyme inhibitors, where its stereochemistry plays a pivotal role in binding affinity and selectivity.
The biological activity of (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide has been investigated in several recent studies. For instance, research has shown that it exhibits moderate inhibitory effects on certain proteases, suggesting its potential as a lead compound for anti-inflammatory or antiviral therapies. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery programs targeting complex diseases such as cancer and neurodegenerative disorders.
From a toxicological perspective, preliminary safety assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully characterize its long-term effects and potential for bioaccumulation. Regulatory agencies have emphasized the importance of thorough toxicological evaluations for compounds intended for pharmaceutical use, and ongoing research is addressing these concerns.
In conclusion, (S)-2-Amino-N-ethyl-N-(2-methyl-benzyl)-propionamide (CAS No. 1307127-83-8) represents a valuable compound with diverse applications in modern chemistry and biology. Its unique structure, coupled with advancements in synthetic methods and biological studies, positions it as a key player in drug discovery and development. As research continues to uncover new insights into its properties and potential uses, this compound is expected to contribute significantly to the advancement of medical science.
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